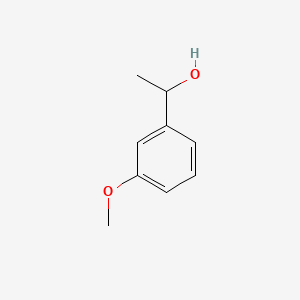
1-(3-Methoxyphenyl)ethanol
カタログ番号 B1583643
分子量: 152.19 g/mol
InChIキー: ZUBPFBWAXNCEOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04094994
Procedure details


Into a solution of 152.1 g (1 mol) of 1-(3'-methoxyphenyl)-ethan-1-ol in 750 ml petroleum ether, one introduces hydrogen chloride during ice cooling until water separation is completed. The organic phase is then washed with ice-cold water, dried and the petroleum ether is removed in vacuo. The thermo-labile residue is used without any further purification.


[Compound]
Name
petroleum ether
Quantity
750 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9](O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[ClH:12]>O>[Cl:12][CH:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
152.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is then washed with ice-cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the petroleum ether is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thermo-labile residue is used without any further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(C)C1=CC(=CC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
